

# Nisin Delivery Systems for Clinical Applications: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Nisin, a polycyclic antibacterial peptide produced by Lactococcus lactis, has garnered significant attention for its potential clinical applications beyond its traditional role as a food preservative.[1][2][3] Its broad-spectrum activity against Gram-positive bacteria, including drug-resistant strains, and its emerging anticancer and immunomodulatory properties make it a promising therapeutic agent.[1][2][3] However, challenges such as poor bioavailability, susceptibility to enzymatic degradation, and limited solubility have hindered its direct clinical use.[4][5][6] To overcome these limitations, various drug delivery systems have been developed to enhance the stability, target specificity, and therapeutic efficacy of nisin.

These application notes provide a comprehensive overview of key nisin delivery systems, including nanoparticles, hydrogels, and liposomes. Detailed protocols for their fabrication and characterization are presented to facilitate research and development in this burgeoning field.

# Key Nisin Delivery Systems: A Comparative Overview

Advanced delivery systems are designed to protect nisin from degradation and control its release, thereby improving its therapeutic index.[4] Nanoparticle-based delivery has been shown to improve nisin's stability, with up to 75% retention compared to 54% with conventional



methods, and increase antimicrobial inhibition to 68% from 50% for free nisin.[4] Nanofiber and hydrogel systems can achieve a sustained release efficiency of 80%.[4]

## **Nanoparticle-Based Systems**

Nanoparticles serve as robust carriers for nisin, offering advantages such as improved stability, sustained release, and enhanced cellular uptake.[4][7] Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and solid lipid nanoparticles (SLNs) are among the most explored platforms.

Table 1: Physicochemical and Efficacy Data for Nisin-Loaded Nanoparticles



Delivery System	Particle Size (nm)	Zeta Potential (mV)	Encapsul ation Efficiency (%)	Loading Capacity (%)	Key Efficacy Findings	Referenc es
PLGA Nanoparticl es	~140 - 289.09 ± 3.63	-53.23 ± 0.42	63.37 ± 3.12 - 78	Not Reported	4-fold decrease in MIC against S. aureus compared to free nisin; Enhanced cytotoxicity against MDA-MB- 231 breast cancer cells.	[7][8]
Solid Lipid Nanoparticl es (SLN)	159 ± 6.4 - 205 ± 7	-28.3 ± 0.15 to -29.2 ± 0.12	69.2 ± 0.04 - 97.0 ± 1.1	75.2	Significantl y greater inhibition of Treponema denticola growth compared to free nisin; Up to 10-fold increase in anticancer activity in oral cancer.	[2][9][10]



## **Hydrogel-Based Systems**

Hydrogels, with their high water content and biocompatibility, are excellent candidates for topical nisin delivery, particularly in wound healing applications.[2][11] They provide a moist environment, absorb wound exudate, and offer sustained release of the encapsulated nisin.[2] [12] Nisin-containing hydrogels have demonstrated antibacterial activity against Gram-positive bacteria like Staphylococcus aureus.[11]

Table 2: Characteristics of Nisin-Loaded Hydrogels

Hydrogel Matrix	Crosslinking Method	Key Features	Efficacy Highlights	References
Cotton composite with Carboxymethyl chitosan (CMCht):alginate	Impregnation	Porous structure, high water up- take capacity, viscoelastic properties.	Antibacterial activity against Staphylococcus aureus.	[11]
Polyvinyl Alcohol – Sodium Alginate	Physical crosslinking	Swellable, flexible, non- hemolytic.	Sustained release with maximum release at 5 hours.	[13]
Oxidized dextran, alginate- hydrazine, glycol chitosan	Covalent crosslinking	Injectable, tunable swelling and strength.	Antimicrobial activity against Staphylococcus aureus for up to 10 days.	[14]

## **Liposomal Formulations**

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[15] Nisin-loaded liposomes have been shown to enhance its efficacy against bacteria such as Listeria monocytogenes.[16] The composition of the liposome can be tailored to control the release and stability of the encapsulated nisin.[7][11]



Table 3: Properties of Nisin-Loaded Liposomes

Lipid Compositio n	Particle Size (nm)	Zeta Potential (mV)	Encapsulati on Efficiency (%)	Key Efficacy Findings	References
Phosphatidyl choline (PC)	310.1 ± 104.9	Not Reported	~70-90%	>2 log CFU/ml reduction in L. monocytogen es compared to free nisin.	[11][16]
PC:Cholester ol (7:3)	187.4 ± 13.3	Not Reported	~70-90%	>2 log CFU/ml reduction in L. monocytogen es compared to free nisin.	[11][16]
PC:Phosphati dylglycerol:C holesterol (5:2:3)	122.7 ± 6.2	Not Reported	~70-90%	Strain- dependent inhibition of L. monocytogen es.	[11][16]
Curcumin- stabilized	Not Reported	Not Reported	95.94%	Effectively protected nisin activity in whole milk.	[17]

# **Signaling Pathways and Mechanisms of Action**

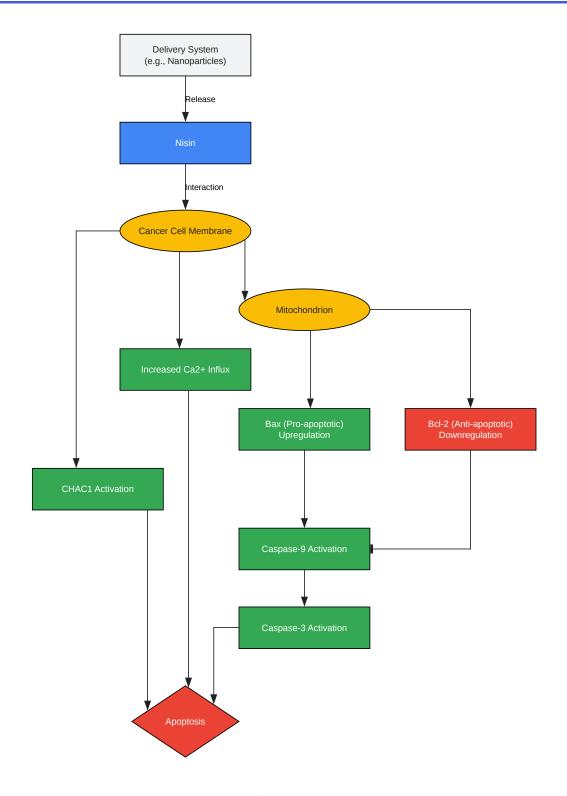
Nisin exerts its therapeutic effects through various mechanisms, which can be enhanced by encapsulation in delivery systems.



## **Anticancer Apoptotic Pathway**

Nisin has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. It modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This triggers the activation of caspase-9 and caspase-3, culminating in programmed cell death. Additionally, nisin can induce an influx of extracellular calcium and activate the pro-apoptotic cation transport regulator CHAC1.





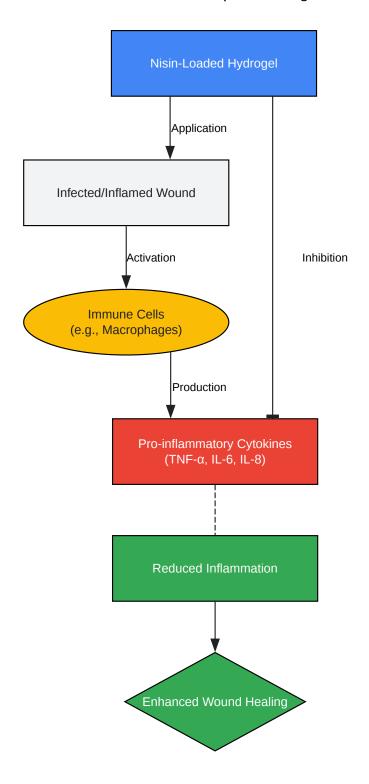
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Nisin's Anticancer Apoptotic Pathway.

# **Immunomodulatory Effect in Wound Healing**



In the context of wound healing, nisin demonstrates immunomodulatory properties by reducing the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). This helps to dampen the inflammatory response, promoting a more favorable environment for tissue repair and regeneration.



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Nisin's Immunomodulatory Role in Wound Healing.

## **Experimental Protocols**

Detailed methodologies for the fabrication and characterization of nisin delivery systems are crucial for reproducible research.

# Protocol 1: Preparation of Nisin-Loaded PLGA Nanoparticles

This protocol describes the single-solvent evaporation method for preparing nisin-loaded PLGA nanoparticles.[1][18]



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Workflow for Nisin-PLGA Nanoparticle Preparation.

#### Materials:

- Nisin
- Poly(lactic-co-glycolic acid) (PLGA)
- Acetone
- Polyvinyl alcohol (PVA)
- Deionized water

- Organic Phase Preparation: Dissolve a specific amount of nisin and PLGA in acetone.
- Emulsification: Add the organic phase dropwise to an aqueous solution of PVA while sonicating in an ice bath. Continue sonication for a set period to form a nanoemulsion.



- Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow for the complete evaporation of acetone.
- Nanoparticle Recovery: Centrifuge the nanoparticle suspension at high speed. Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove residual PVA and un-encapsulated nisin.
- Lyophilization: Resuspend the final nanoparticle pellet in deionized water and freeze-dry to obtain a powder for long-term storage.

# Protocol 2: Preparation of Nisin-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol outlines the high-pressure homogenization (HPH) method for SLN preparation.

#### Materials:

- Nisin
- Solid lipid (e.g., Imwitor 900)
- Surfactant (e.g., Poloxamer 188)
- Co-surfactant (e.g., Sodium deoxycholate)
- Deionized water

- Lipid Melt: Melt the solid lipid at a temperature above its melting point. Disperse nisin in the molten lipid.
- Aqueous Phase: Dissolve the surfactant and co-surfactant in deionized water and heat to the same temperature as the lipid melt.
- Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed using a high-shear mixer to form a coarse oil-in-water emulsion.



- High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at a specific pressure.
- Cooling and Solidification: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

# Protocol 3: Fabrication of Nisin-Loaded Hydrogels for Wound Dressings

This protocol describes a method for preparing a physically crosslinked nisin-loaded hydrogel.

#### Materials:

- Nisin
- Hydrogel-forming polymers (e.g., Polyvinyl alcohol, Sodium Alginate)
- Crosslinking agent (if applicable, e.g., CaCl2 for alginate)
- Deionized water

- Polymer Solution Preparation: Prepare aqueous solutions of the hydrogel-forming polymers (e.g., dissolve PVA in hot water and cool; dissolve sodium alginate in room temperature water).
- Nisin Incorporation: Dissolve nisin in the polymer solution of choice. Ensure complete dissolution.
- Hydrogel Formation:
  - For physically crosslinked hydrogels (e.g., PVA), subject the solution to freeze-thaw cycles.
  - For ionically crosslinked hydrogels (e.g., alginate), cast the nisin-polymer solution into a mold and immerse it in a crosslinking solution (e.g., CaCl2).



- Washing: Wash the formed hydrogel extensively with deionized water to remove any uncrosslinked polymer or non-entrapped nisin.
- Sterilization and Storage: Sterilize the hydrogel (e.g., by autoclaving if heat-stable, or by sterile filtration of precursor solutions) and store in a hydrated state.

## **Protocol 4: Preparation of Nisin-Loaded Liposomes**

This protocol details the thin-film hydration method, a common technique for liposome preparation.[19][20][21]

#### Materials:

- Nisin
- Phospholipids (e.g., Phosphatidylcholine)
- Cholesterol
- Organic solvent (e.g., Chloroform, Methanol)
- Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

- Lipid Film Formation: Dissolve the phospholipids and cholesterol in an organic solvent in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
- Hydration: Add an aqueous buffer containing dissolved nisin to the flask. Hydrate the lipid film by gentle rotation at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
- Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the MLV suspension (using a probe or bath sonicator) or extrude it through polycarbonate membranes with a defined pore size.



 Purification: Remove un-encapsulated nisin by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

## **Characterization Protocols**

- 1. Particle Size and Zeta Potential:
- Technique: Dynamic Light Scattering (DLS)
- Procedure: Dilute the nanoparticle or liposome suspension in an appropriate solvent (e.g., deionized water). Analyze the sample using a DLS instrument to determine the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential (surface charge).
- 2. Encapsulation Efficiency and Drug Loading:
- Technique: High-Performance Liquid Chromatography (HPLC) or a suitable protein quantification assay (e.g., BCA assay).
- Procedure:
  - Separate the encapsulated nisin from the free nisin in the formulation (e.g., by ultracentrifugation).
  - Quantify the amount of free nisin in the supernatant.
  - Disrupt the nanoparticles/liposomes (e.g., with a suitable solvent) to release the encapsulated nisin and quantify it.
  - Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
    - EE% = (Total Nisin Free Nisin) / Total Nisin \* 100
    - DL% = (Total Nisin Free Nisin) / Weight of Nanoparticles \* 100
- 3. In Vitro Release Study:



Technique: Dialysis Method

#### Procedure:

- Place a known amount of the nisin-loaded formulation into a dialysis bag with a specific molecular weight cut-off.
- Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) and keep it at a constant temperature (e.g., 37°C) with gentle stirring.
- At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
- Quantify the concentration of nisin in the collected samples using a suitable analytical method (e.g., HPLC).
- Plot the cumulative percentage of nisin released versus time. The release data can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[13]

#### 4. In Vitro Efficacy Assays:

#### Antimicrobial Activity:

- Minimum Inhibitory Concentration (MIC) Assay: Determine the lowest concentration of the nisin formulation that inhibits the visible growth of a target microorganism.
- Zone of Inhibition Assay: For hydrogels, place a disc of the nisin-loaded hydrogel on an agar plate inoculated with a target bacterium and measure the diameter of the clear zone around the disc after incubation.

#### Anticancer Activity:

- MTT Assay: Treat cancer cell lines with varying concentrations of the nisin formulation and measure cell viability to determine the IC50 value.
- Apoptosis Assays: Use techniques like flow cytometry with Annexin V/PI staining or western blotting for apoptosis-related proteins (e.g., caspases, Bcl-2 family) to confirm the



mechanism of cell death.

### Conclusion

The development of advanced delivery systems is pivotal for translating the therapeutic potential of nisin into clinical practice. Nanoparticles, hydrogels, and liposomes each offer unique advantages for enhancing the stability, bioavailability, and targeted delivery of this promising peptide. The protocols and data presented herein provide a foundational resource for researchers and drug development professionals to design, fabricate, and evaluate novel nisin-based therapies for a range of clinical applications, from infectious diseases to oncology and wound care.

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